molecular formula C20H16N2O2S B2548839 4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)-3-thiophenecarbonitrile CAS No. 478248-33-8

4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)-3-thiophenecarbonitrile

Cat. No. B2548839
CAS RN: 478248-33-8
M. Wt: 348.42
InChI Key: DFYNSFFSQKYQTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, as seen in the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives . Similarly, reactions of 2-amino-4,5,6,7-tetrahydro benzothiophene-3-carbonitrile with various reagents lead to the formation of different thiophene derivatives . These methods, including the Gewald synthesis technique and the Vilsmeier-Haack reaction, could potentially be adapted for the synthesis of "4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)-3-thiophenecarbonitrile".

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . X-ray diffraction analysis is also a common method to determine the crystal structure of these compounds, providing detailed information about unit cell parameters and the orientation of substituents . These techniques would be essential in analyzing the molecular structure of "4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)-3-thiophenecarbonitrile".

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including the formation of Schiff bases , Michael addition , and hydrogen bonding interactions in the crystal . These reactions are influenced by the substituents on the thiophene ring and can significantly affect the properties and potential applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are closely related to their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity . The crystal packing and hydrogen bonding can influence the compound's stability and solubility . These properties would need to be characterized for "4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)-3-thiophenecarbonitrile" through experimental studies.

Scientific Research Applications

Synthesis and Chemical Modification

Research has focused on the synthesis and chemical modification of thiophene derivatives, including compounds structurally related to "4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)-3-thiophenecarbonitrile." For instance, studies have detailed the synthesis of thiophene derivatives through O-alkylation, Thorpe-Ziegler cyclization, and modifications to improve spectroscopic properties or introduce functional groups that affect the compound's reactivity and potential applications. These chemical modifications aim to enhance the compound's utility in various chemical reactions and material science applications (Gewald & Bellmann, 1983), (Hola et al., 2020).

Photopolymerization Applications

Significant work has been done on the use of amino-thiophene derivatives as sensitizers or initiators in photopolymerization processes. These compounds have been utilized in developing bimolecular photoinitiating systems for cationic, free-radical, and thiol-ene photopolymerizations under UV-A and visible light. The structural modification of these compounds, including the introduction of electron-donating groups, has been explored to optimize their performance in photopolymerization reactions, indicating their potential in advanced material manufacturing and coating technologies (Hola et al., 2020).

Pharmaceutical and Biological Research

In the realm of pharmaceutical and biological research, derivatives of thiophene carbonitriles have been explored for their biological activities, including their roles as allosteric enhancers at adenosine receptors. These studies focus on understanding the compound's interactions with biological receptors, which could lead to the development of new therapeutic agents targeting neurological disorders, cardiovascular diseases, and other conditions where adenosine receptor modulation is beneficial. The synthesis of novel thiophene derivatives and their evaluation in biological systems underscore their potential in drug discovery and development (Luetjens et al., 2003).

Molecular Structure and Properties

Research has also been conducted on the molecular structure and properties of thiophene derivatives, with studies exploring their crystalline structures, polymorphism, and thermodynamic stability. Such investigations provide insights into the physical and chemical characteristics of these compounds, informing their potential applications in material science, pharmaceuticals, and chemical synthesis. Understanding the molecular structure is crucial for designing and developing new compounds with desired properties and functionalities (Yu et al., 2000).

properties

IUPAC Name

4-amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-12-7-6-10-16(13(12)2)24-20-15(11-21)17(22)19(25-20)18(23)14-8-4-3-5-9-14/h3-10H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYNSFFSQKYQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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